molecular formula C19H26N2O3 B3922361 1-acetyl-N-allyl-N-(2-methoxybenzyl)piperidine-4-carboxamide

1-acetyl-N-allyl-N-(2-methoxybenzyl)piperidine-4-carboxamide

Cat. No. B3922361
M. Wt: 330.4 g/mol
InChI Key: MVFKRKIFHYWDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-allyl-N-(2-methoxybenzyl)piperidine-4-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound is also known as A-401 or ABP-688 and belongs to the class of piperidine carboxamides. The compound has been found to have potential therapeutic applications due to its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 1-acetyl-N-allyl-N-(2-methoxybenzyl)piperidine-4-carboxamide involves its binding to the allosteric site of the mGluR5 receptor. This binding results in the inhibition of the receptor's activity, which leads to a decrease in the release of glutamate, the primary excitatory neurotransmitter in the brain. The inhibition of mGluR5 activity has been found to have various effects on the brain, including the reduction of anxiety-like behavior, the improvement of cognitive function, and the modulation of pain perception.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In animal studies, this compound has been found to reduce anxiety-like behavior, improve cognitive function, and modulate pain perception. The compound has also been found to have neuroprotective effects and to reduce the production of inflammatory mediators in the brain. These effects suggest that this compound has potential therapeutic applications in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-acetyl-N-allyl-N-(2-methoxybenzyl)piperidine-4-carboxamide in lab experiments is its selectivity for the mGluR5 receptor. This selectivity allows for the specific modulation of the receptor's activity without affecting other receptors or neurotransmitters. Another advantage is the compound's stability and solubility, which makes it easy to handle and administer in lab experiments.
One of the limitations of using this compound in lab experiments is its relatively high cost. The synthesis of the compound involves several steps and requires specialized equipment and expertise, which can increase the cost of production. Another limitation is the lack of information on the compound's long-term effects and safety profile.

Future Directions

There are several future directions for the research on 1-acetyl-N-allyl-N-(2-methoxybenzyl)piperidine-4-carboxamide. One direction is the investigation of the compound's potential therapeutic applications in the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is the exploration of the compound's effects on other physiological processes, such as inflammation and immune function. Additionally, the development of more selective and potent mGluR5 antagonists based on the structure of this compound could lead to the discovery of new therapeutic agents for the treatment of neurological disorders.

Scientific Research Applications

1-acetyl-N-allyl-N-(2-methoxybenzyl)piperidine-4-carboxamide has been used in scientific research for various purposes. One of the main applications is in the field of neuroscience. This compound has been found to be a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 is a G protein-coupled receptor that is involved in various physiological processes, including learning and memory, anxiety, and pain perception. Antagonists of mGluR5 have been found to have potential therapeutic applications in the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

1-acetyl-N-[(2-methoxyphenyl)methyl]-N-prop-2-enylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-4-11-21(14-17-7-5-6-8-18(17)24-3)19(23)16-9-12-20(13-10-16)15(2)22/h4-8,16H,1,9-14H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFKRKIFHYWDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N(CC=C)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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